![molecular formula C12H32HfN4 B1587031 Tetrakis(ethylmethylamido)hafnium(IV) CAS No. 352535-01-4](/img/structure/B1587031.png)
Tetrakis(ethylmethylamido)hafnium(IV)
Übersicht
Beschreibung
Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH) is a colorless liquid that is sensitive to water and air. It freezes at -50 °C and boils around 78 °C at 0.1 Torr . TEMAH is commonly used as a precursor for atomic layer deposition (ALD) of hafnium oxide (HfO₂) thin films. Due to HfO₂’s high dielectric constant (16-25), it serves as a dielectric film in semiconductor fabrication. Notably, TEMAH’s adsorption is self-limiting on various substrates, including glass, indium-tin oxide (ITO), and Si (100) .
Synthesis Analysis
- After completion, the solvent is removed, and the tetrakis(ethylmethylamino)hafnium compound is collected .
Molecular Structure Analysis
TEMAH has the linear formula [ (CH₃) (C₂H₅)N]₄Hf, with a molecular weight of 410.90 g/mol .
Chemical Reactions Analysis
TEMAH serves as a precursor for ALD of HfO₂ thin films. Its reactivity with water and ozone makes it ideal for ALD, and its self-limiting adsorption simplifies film growth on various substrates .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Atomic Layer Deposition (ALD) Optimization
One study highlights the application of tetrakis(ethylmethylamido)hafnium(IV) in the ALD process for HfO2 films. It underscores the compound's ability to achieve complete saturation of the SiO2 substrate at relatively low temperatures (~100°C), a critical factor for process optimization in semiconductor manufacturing. The study further demonstrates the technique's utility in situ diagnostics to enhance deposition conditions (Sperling, Kimes, & Maslar, 2010).
Novel Precursors for Low-Temperature Growth
Another research identified tetrakis(ethylmethylamido)hafnium(IV) as a base for synthesizing novel volatile compounds, which have been evaluated as precursors for the MOCVD of HfO2 thin films. These compounds facilitate the growth of stoichiometric and crystalline HfO2 layers at temperatures as low as 250°C, showcasing the potential for more energy-efficient deposition processes (Pothiraja et al., 2009).
In Situ Gas-Phase Diagnostics
Tetrakis(ethylmethylamido)hafnium(IV) also serves as a subject in developing in situ gas-phase diagnostics for the ALD process, offering insights into the metal alkylamide density during deposition. This research facilitates improved monitoring and control of the ALD process, crucial for the production of high-quality films (Maslar, Kimes, & Sperling, 2012).
Enhanced Film Deposition Techniques
Studies have explored the use of tetrakis(ethylmethylamido)hafnium(IV) with ozone in ALD to deposit HfO2 thin films on silicon wafers. This method achieves high uniformity and quality films, essential for microelectronic applications, by ensuring less than 1% within wafer non-uniformity and excellent step coverage for high aspect ratio trenches (Liu et al., 2005).
Conductive Hafnium Nitride Films
Furthermore, conductive hafnium nitride films have been deposited using plasma-assisted ALD with tetrakis(ethylmethylamino)hafnium, showcasing the versatility of this compound beyond traditional oxide layers. This process yields films with significantly reduced resistivity, enhancing their suitability for CMOS gate electrode applications (Consiglio, Zeng, Berliner, & Eisenbraun, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl(methyl)azanide;hafnium(4+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H8N.Hf/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOKFBCHNGLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Hf+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32HfN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, N-methyl-, hafnium(4+) salt (4:1) | |
CAS RN |
352535-01-4 | |
Record name | Ethanamine, N-methyl-, hafnium(4+) salt (4:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hafnium tetrakis[ethyl(methyl)azanide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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